6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-14-19-20-17-7-8-18(21-23(14)17)22-11-9-16(10-12-22)13-15-5-3-2-4-6-15/h2-8,16H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAOAZGOOQVYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters to form the triazolopyridazine core. The benzylpiperidine moiety can be introduced through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine has been studied for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: It is being investigated for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The triazolopyridazine core can interact with enzymes and receptors, modulating their activity. The benzylpiperidine moiety can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of bacterial growth or modulation of neurotransmitter levels.
Comparison with Similar Compounds
PDE4 Inhibitors: Triazolo[4,3-b]pyridazine Derivatives
Example Compound : (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18)
- Structural Differences :
- Position 3: 2,5-Dimethoxyphenyl group (vs. methyl in the target compound).
- Position 6: Methoxy-tetrahydrofuran-phenyl moiety (vs. 4-benzylpiperidinyl).
- Functional Impact :
- The dimethoxy and methoxy-tetrahydrofuran groups enhance PDE4 isoform selectivity (IC50 < 10 nM for PDE4A).
- The benzylpiperidine in the target compound may reduce PDE4 affinity but improve CNS penetration due to increased lipophilicity.
BRD4 Bromodomain Inhibitors
Example Compound : 3-Methyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives (e.g., Compound 5)
- Structural Differences :
- Functional Impact :
- Indole-ethylamine groups in BRD4 inhibitors improve binding to acetyl-lysine recognition sites (IC50 ~ 0.5–2 µM).
- The benzylpiperidine in the target compound may reduce BRD4 affinity but increase metabolic stability compared to indole-based analogs.
GABA-A Receptor Agonists
Example Compound : TPA023 (7-tert-butyl-6-(2-ethyl-triazolylmethoxy)-3-(2-fluorophenyl) derivative)
- Structural Differences :
- Position 3: 2-Fluorophenyl (vs. methyl).
- Position 6: Ethyl-triazolylmethoxy group (vs. benzylpiperidinyl).
- Functional Impact :
- Bulky substituents (tert-butyl, fluorophenyl) confer selectivity for α2/α3 GABA-A subtypes (anxiolytic activity without sedation).
- The target compound’s benzylpiperidine may lack GABA-A subtype specificity but could modulate other CNS targets.
Androgen Receptor (AR) Inhibitors
Example Compound : AZD3514 (3-trifluoromethyl-6-(4-acetylpiperazinyl) derivative)
- Structural Differences :
- Position 3: Trifluoromethyl (vs. methyl).
- Position 6: Acetylpiperazinyl (vs. benzylpiperidinyl).
- Functional Impact :
- The trifluoromethyl group enhances AR binding (IC50 < 100 nM), while acetylpiperazine improves solubility.
- The target compound’s methyl group and benzylpiperidine may reduce AR affinity but increase off-target kinase interactions.
Key Structural-Activity Relationship (SAR) Insights
Biological Activity
6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound categorized under triazolopyridazines. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The structure comprises a triazolopyridazine core fused with a benzylpiperidine moiety, which enhances its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The triazolopyridazine core can modulate enzyme and receptor activities, while the benzylpiperidine moiety enhances selectivity and binding affinity. This interaction leads to various biological effects such as:
- Antimicrobial Effects : The compound exhibits significant antibacterial and antifungal properties.
- Cytotoxicity : It has shown moderate cytotoxicity against various cancer cell lines.
- Neurological Applications : Potential therapeutic applications in treating neurological disorders are being explored.
In Vitro Studies
Recent studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound. For instance:
- A study on triazolo-pyridazine derivatives indicated that certain compounds exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 1.06 µM to 2.73 µM .
- The mechanism of action involved inducing apoptosis in cancer cells and disrupting the cell cycle.
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | TBD | Antimicrobial, Cytotoxic |
| Compound 12e | Similar structure | 1.06 (A549) | Cytotoxic against cancer cell lines |
| Compound 13b | Similar structure | 0.09 (c-Met kinase) | Enzymatic potency |
Case Study 1: Anticancer Activity
In a recent study focused on triazolo-pyridazine derivatives, it was found that compound 12e demonstrated significant anticancer activity with IC50 values of 1.06 µM against A549 cells. The study highlighted that the compound could induce late apoptosis and cell cycle arrest in the G0/G1 phase .
Case Study 2: Antimicrobial Properties
Another investigation into the antimicrobial properties of related compounds indicated that derivatives of triazolopyridazines displayed notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Q & A
Q. What are the standard synthetic routes for 6-(4-Benzylpiperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves multi-step protocols:
- Core Formation : Cyclization of hydrazine derivatives with pyridazine precursors under reflux conditions (e.g., ethanol at 80°C with catalysts like FeCl₃) to form the triazolopyridazine core .
- Substituent Introduction : The 4-benzylpiperidin-1-yl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting 6-chloro-triazolopyridazine with 4-benzylpiperidine under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) is used to isolate the product .
Q. What structural features contribute to the compound’s stability and crystallinity?
- Planar Bicyclic Core : The fused triazole-pyridazine system adopts a planar conformation, stabilized by intramolecular C–H⋯N hydrogen bonding .
- Intermolecular Interactions : π–π stacking between aromatic rings and C–H⋯N hydrogen bonds in the crystal lattice enhance stability. Dimers formed via π–π interactions are common in crystalline states .
- Substituent Effects : The methyl group at position 3 and benzylpiperidine moiety at position 6 reduce steric strain, favoring ordered packing .
Q. What analytical methods are critical for characterizing this compound?
- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., π–π stacking distances of 3.5–3.8 Å) .
- NMR Spectroscopy : Confirms substituent positions (e.g., ¹H NMR: δ 2.35 ppm for methyl group, δ 3.60–4.10 ppm for piperidine protons) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 336.2) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address limitations like low yields or harsh conditions?
- One-Pot Strategies : Use iodobenzene diacetate (IBD) in dichloromethane for oxidative cyclization, reducing steps and improving yields (e.g., from 45% to 78%) .
- Solvent Optimization : Replace toxic solvents (e.g., Br₂/AcOH) with eco-friendly alternatives like MeCN/H₂O mixtures .
- Catalysis : Employ Pd-based catalysts for Suzuki-Miyaura coupling to introduce aryl groups under milder conditions (40–60°C) .
Q. What structure-activity relationship (SAR) strategies enhance PDE4 or kinase inhibition?
-
Critical Substituents :
-
Docking Studies : Align the triazolopyridazine core with PDE4’s hydrophobic clamp (e.g., Val127, Leu319) to improve binding .
Q. How do crystallographic studies inform target engagement (e.g., BRD4 or AR inhibition)?
- Binding Mode Analysis : Crystal structures (e.g., PDB: 7YQ9) show the triazolopyridazine core occupies the acetyl-lysine binding pocket of BRD4, forming hydrogen bonds with Asn140 and π-cation interactions with Arg98 .
- Substituent Optimization : The 4-benzylpiperidine group extends into the ZA channel of BRD4, improving residence time (e.g., Kd: 1.2 µM → 0.3 µM with bulkier substituents) .
Q. How can researchers resolve discrepancies in biological activity across derivatives?
- Data Triangulation :
- Electron-Withdrawing Groups : Chlorine at position 6 increases electrophilicity, enhancing kinase inhibition (e.g., c-Met IC₅₀: 0.8 µM vs. 2.5 µM for methyl) .
Methodological Recommendations
- Contradiction Analysis : When SAR data conflicts (e.g., a substituent improves potency in PDE4 but reduces it in BRD4), conduct free-energy perturbation (FEP) simulations to quantify binding energy contributions .
- Crystallization Protocols : Use vapor diffusion with 20% PEG 3350 and 0.1 M HEPES (pH 7.5) for high-resolution protein-ligand structures .
- Biological Assays : Pair enzymatic assays (e.g., PDE4 inhibition) with cell-based readouts (e.g., cAMP accumulation) to confirm functional activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
